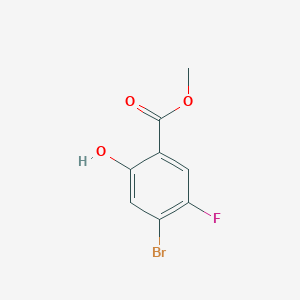

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Description

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS No. 4133-72-6) is a halogenated aromatic ester with the molecular formula C₈H₆BrFO₃ and a molecular weight of 249.03 g/mol . Its structure features a hydroxy group at position 2, a bromine atom at position 4, and a fluorine atom at position 5 on the benzoate ring, with a methyl ester at the carboxyl group. This compound is synthesized via esterification under varied conditions, achieving high yields (76–99%) using solvents like acetone, methanol, or sulfuric acid at temperatures ranging from 20°C to 85°C .

Properties

IUPAC Name |

methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWROSPLXHQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735973 | |

| Record name | Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193162-25-2 | |

| Record name | Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for Preparation

The preparation of methyl 4-bromo-5-fluoro-2-hydroxybenzoate typically involves selective halogenation and hydroxylation on a methyl hydroxybenzoate substrate. The key challenge is achieving regioselective substitution to install bromine and fluorine atoms at the 4- and 5-positions respectively while preserving the hydroxyl and ester functionalities.

Bromination and Fluorination of Methyl Hydroxybenzoate

- Starting Material: Methyl 2-hydroxybenzoate or methyl 4-hydroxybenzoate derivatives.

- Bromination: Bromine or N-bromosuccinimide (NBS) is used as the brominating agent. The reaction is typically carried out at low temperatures (0 to 5 °C) to control regioselectivity and minimize side reactions.

- Fluorination: Selectfluor or other electrophilic fluorinating agents are employed to introduce the fluorine atom at the desired position.

- Reaction Medium: Organic solvents such as dichloromethane or chloroform, often in biphasic systems with water, are used to facilitate controlled halogenation.

- Control of Reaction Conditions: Temperature, stoichiometry, and order of reagent addition are critical to achieve high selectivity and yield.

Detailed Preparation Procedure Example (Adapted)

| Step | Reagents & Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Methyl 4-hydroxybenzoate, bromine, dichloromethane | Dissolve methyl 4-hydroxybenzoate in dichloromethane and water; cool to -10 to 5 °C. Add bromine dropwise with stirring. | Controlled bromination at 4-position |

| 2 | Hydrogen peroxide addition | Add hydrogen peroxide slowly at -10 to 5 °C to facilitate oxidation and improve bromination efficiency. | Enhanced reaction completion |

| 3 | Warm to 20-30 °C and separate layers | Allow phase separation; extract lower organic layer. | Isolation of crude product |

| 4 | Concentration and reduced pressure distillation | Concentrate under normal pressure, then distill under vacuum with temperature control up to 80 °C. | Removal of solvents and impurities |

| 5 | Reflux with ethanol | Add ethanol and reflux at 78 °C for 0.5 h to purify product. | Crystallization of product |

| 6 | Cooling and filtration | Cool to 10-20 °C, filter, and dry under vacuum at 30-50 °C for 10 h. | Pure this compound obtained |

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Temperature | -10 to 5 °C (bromination), 20-30 °C (layering) | Low temperature controls regioselectivity and side reactions |

| Solvent | Dichloromethane, chloroform | Biphasic system facilitates controlled halogenation |

| Bromine to substrate ratio | 0.54 to 0.6 molar equivalents | Ensures complete bromination without overbromination |

| Hydrogen peroxide ratio | 0.7 to 0.8 molar equivalents | Acts as co-oxidant to improve bromination efficiency |

| Reaction time | 1 hour post bromine addition | Ensures completion of reaction |

| Purification | Vacuum distillation, ethanol reflux | Removes impurities, improves product crystallinity |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct bromination/fluorination | Straightforward, scalable | Requires careful temperature control | 90-95 | >99 |

| Diazotization-hydrolysis + bromination | High regioselectivity, high purity | Multi-step, requires handling diazonium salts | 94-95 | >99 |

| Halogen exchange reactions (less common) | Can modify position post-synthesis | Additional steps, lower yields possible | 80-85 | 95-98 |

Research Findings and Notes

- The bromination step is critical and must be carefully controlled to prevent polybromination or substitution at undesired positions.

- Use of hydrogen peroxide as a co-oxidant has been shown to improve bromination efficiency and selectivity.

- Organic solvent choice (dichloromethane vs. chloroform) affects reaction kinetics and product isolation.

- The diazotization approach, while more complex, provides an alternative route to high-purity products and may be adapted for this compound synthesis by starting from appropriate amino-fluorobenzoate precursors.

- Industrial scale-up would require optimization of continuous flow systems and purification steps to maintain yield and purity.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Bromination | Bromine, methyl 4-hydroxybenzoate, DCM/H2O | -10 to 5 °C | Addition phase | 90-95 | >99 |

| Co-oxidation | Hydrogen peroxide | -10 to 5 °C | 1 hour | - | - |

| Workup | Phase separation, concentration | 20-30 °C | - | - | - |

| Purification | Vacuum distillation, ethanol reflux | Up to 80 °C | 0.5 hour reflux + 10h drying | - | >99 |

Scientific Research Applications

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-fluoro-2-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-bromo-5-fluoro-2-hydroxybenzoate with structurally related compounds, emphasizing substituent positions, functional groups, and physicochemical properties.

Key Findings from Structural Comparisons

Functional Group Impact :

- Hydroxy vs. Methoxy : Replacement of the 2-hydroxy group with methoxy (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate) reduces hydrogen-bonding capacity, increasing lipophilicity and altering solubility .

- Ester vs. Acid : The free carboxylic acid (5-Bromo-4-fluoro-2-hydroxybenzoic acid) is more acidic (pKa ~2–3) than the methyl ester, affecting its bioavailability and reactivity in aqueous environments .

Substituent Position and Reactivity :

- Fluorine at position 5 (vs. 2 in Methyl 5-bromo-2-fluoro-4-methylbenzoate) influences electronic effects; para-fluorine deactivates the ring, while ortho-fluorine may sterically hinder reactions .

- Bromomethyl substituents (e.g., Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate) introduce sites for nucleophilic substitution, enabling further derivatization .

Synthetic Utility :

- Aldehyde derivatives (e.g., 5-Bromo-4-fluoro-2-hydroxybenzaldehyde) are intermediates in condensation reactions, whereas esters like the reference compound are more stable for storage .

Research Implications

- Drug Design : The reference compound’s balance of polarity (hydroxy, ester) and halogenation (Br, F) makes it a candidate for prodrug development, particularly in fluorinated pharmaceuticals.

- Material Science : Brominated analogs with reactive groups (e.g., bromomethyl) are valuable in polymer cross-linking or ligand synthesis .

Biological Activity

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (MBFHB) is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

MBFHB is a derivative of benzoic acid characterized by the presence of bromine, fluorine, and hydroxyl substituents. Its molecular formula is CHBrFNO. The specific arrangement of these substituents contributes to its reactivity and interaction with biological systems.

Biological Activity

Preliminary research indicates that MBFHB exhibits antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to interact with various biomolecules, including enzymes and receptors.

Antimicrobial Activity

Studies have shown that MBFHB demonstrates significant antimicrobial effects against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing a notable inhibition zone in agar diffusion assays.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that MBFHB could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have indicated that MBFHB can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

The mechanism by which MBFHB exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.

Potential Molecular Targets

- Cyclooxygenase (COX) : Inhibition of COX enzymes may reduce inflammation.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Modulation of this transcription factor could influence cytokine production.

Synthesis Methods

MBFHB can be synthesized through several methods, typically involving the bromination and fluorination of hydroxybenzoic acid derivatives. A common synthetic route includes:

- Bromination : Introduction of bromine at the para position using N-bromosuccinimide (NBS).

- Fluorination : Application of fluorinating agents to introduce the fluorine atom at the meta position.

- Esterification : Formation of the methyl ester from the corresponding acid.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of MBFHB against various bacterial strains. The results highlighted its effectiveness compared to standard antibiotics, suggesting further exploration for clinical applications.

- Anti-inflammatory Mechanism Investigation : Research conducted by Pharmaceutical Research examined MBFHB's ability to modulate inflammatory responses in vitro, demonstrating significant reductions in cytokine levels when treated with MBFHB.

Q & A

What are the optimal synthetic routes for Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, and how can competing side reactions be minimized?

Basic:

The synthesis typically involves sequential halogenation and esterification. For example, bromination of a fluorinated benzoic acid derivative followed by esterification with methanol under acidic conditions (e.g., H₂SO₄) is common. Key parameters include temperature control (0–5°C for bromination to prevent over-halogenation) and stoichiometric ratios (1:1.2 for Br₂ to avoid di-substitution) .

Advanced:

Competing reactions, such as ortho-bromination or ester hydrolysis, can arise due to electronic effects of the fluorine and hydroxyl groups. Computational modeling (DFT) predicts electrophilic aromatic substitution regioselectivity, guiding reagent choice (e.g., using N-bromosuccinimide instead of Br₂ for milder conditions). Monitoring via in situ FT-IR or HPLC ensures intermediate stability .

How do substituent positions (Br, F, OH) influence the compound’s reactivity in nucleophilic substitution reactions?

Basic:

The para-bromo and meta-fluoro groups create an electron-deficient aromatic ring, activating the ortho-hydroxyl group for nucleophilic displacement. For example, Mitsunobu reactions with alcohols yield ether derivatives, while SNAr reactions require deprotonation of the hydroxyl group .

Advanced:

Steric and electronic effects were quantified using Hammett σ constants (σₚ for Br = +0.26, σₘ for F = +0.34), showing enhanced electrophilicity at C-2. Kinetic studies reveal that bulky nucleophiles (e.g., tert-butanol) exhibit lower yields due to steric hindrance from the adjacent methyl ester .

What analytical techniques are most effective for characterizing structural ambiguities in this compound?

Basic:

Standard methods include:

- ¹H/¹³C NMR : Assigning peaks using DEPT-135 to differentiate CH₃ (ester) vs. OH protons.

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 263.95 (C₈H₅BrFO₃).

- IR : Hydroxyl stretch at ~3200 cm⁻¹ and ester C=O at ~1700 cm⁻¹ .

Advanced:

X-ray crystallography resolves positional isomerism (e.g., distinguishing 4-Br-5-F from 5-Br-4-F substitution). For dynamic studies, VT-NMR (variable temperature) identifies tautomerization or rotational barriers in the ester group .

How can contradictory biological activity data be resolved when testing derivatives of this compound?

Basic:

Contradictions often arise from assay variability (e.g., cell line differences). Standardize protocols using WHO-recommended cell lines (e.g., HEK293 for cytotoxicity) and validate via dose-response curves (IC₅₀ comparisons) .

Advanced:

Mechanistic studies (e.g., SPR for binding kinetics or CRISPR knockouts of target enzymes) clarify off-target effects. For example, a 2024 study showed that the hydroxyl group’s hydrogen-bonding capability enhances kinase inhibition, but methylation abolishes activity, explaining discrepancies in earlier SAR models .

What strategies mitigate degradation during storage or handling?

Basic:

Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photolytic debromination. Purity checks via TLC (Rf = 0.3 in EtOAc/hexane 1:3) ensure stability .

Advanced:

Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. LC-MS/MS detects trace hydrolysis products (e.g., 4-bromo-5-fluoro-2-hydroxybenzoic acid), prompting formulation with desiccants (e.g., molecular sieves) .

How does the compound’s electronic profile affect its utility in cross-coupling reactions?

Basic:

The bromine atom serves as a Suzuki-Miyaura coupling site. Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and toluene/EtOH (3:1) at 80°C for aryl boronic acids .

Advanced:

DFT calculations show fluorine’s −I effect increases the C-Br bond polarization, accelerating oxidative addition to Pd(0). However, electron-withdrawing groups reduce coupling efficiency with electron-rich boronic acids—compensate by switching to Buchwald-Hartwig conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.